molecular formula C15H19NO4 B13676762 Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate

Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate

Cat. No.: B13676762
M. Wt: 277.31 g/mol
InChI Key: VLAOUHXABUHVJQ-UHFFFAOYSA-N
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Description

Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a formyl group at the 2-position and a 4-(hydroxymethyl)piperidine moiety at the 4-position. Its molecular formula is C₁₆H₁₉NO₄, with a molecular weight of approximately 289.33 g/mol. The compound combines multiple functional groups: a benzoate ester (imparting lipophilicity), a formyl group (enhancing reactivity for further derivatization), and a hydroxymethyl-substituted piperidine ring (contributing to hydrogen bonding and solubility).

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

methyl 2-formyl-4-[4-(hydroxymethyl)piperidin-1-yl]benzoate

InChI

InChI=1S/C15H19NO4/c1-20-15(19)14-3-2-13(8-12(14)10-18)16-6-4-11(9-17)5-7-16/h2-3,8,10-11,17H,4-7,9H2,1H3

InChI Key

VLAOUHXABUHVJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCC(CC2)CO)C=O

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 2-Formylbenzoate Core

Methyl 2-formylbenzoate, the foundational moiety, is typically prepared by esterification of 2-formylbenzoic acid or by selective formylation of methyl 2-hydroxybenzoate. One documented method involves:

Parameter Details
Starting material 2-Formylbenzoic acid methyl ester (commercially available)
Reaction medium Methanol
Temperature Ambient temperature (20 °C)
Reaction time 24 hours
Work-up Concentration in vacuo, extraction with ethyl acetate and water, drying over Na2SO4
Purification Silica gel chromatography
Yield Approximately 20%
Analytical data MS: m/z 236 (MH+)

This method is referenced from an experimental procedure involving a mixture of 2-formylbenzoic acid methyl ester and N-(tert-butyl)hydroxylamine hydrochloride in methanol, stirred at room temperature for 24 hours.

Functionalization at the 4-Position with Piperidine Derivative

The critical step for introducing the 4-[4-(hydroxymethyl)-1-piperidyl] substituent involves nucleophilic substitution or coupling reactions with appropriately substituted piperidine derivatives. Key approaches include:

  • Reaction of methyl 2-formylbenzoate with piperidine derivatives under inert atmosphere using reagents such as tetrakis(dimethylamino)ethylene (TDAE) in tetrahydrofuran (THF) at low temperatures (-20 °C to room temperature) to facilitate coupling and ring functionalization.
Parameter Details
Starting materials Methyl 2-formylbenzoate and substituted benzylic chloride derivatives
Solvent Anhydrous tetrahydrofuran (THF)
Atmosphere Nitrogen (inert atmosphere)
Temperature Initial cooling to -20 °C, then room temperature
Reaction time 1 hour at -20 °C, then 3 hours at room temperature
Work-up Extraction with ethyl acetate, washing with brine, drying over MgSO4
Purification Silica gel chromatography, recrystallization from ethanol
Yield Moderate to good yields (variable depending on substrates)

This method leverages the reductive coupling properties of TDAE to form the desired piperidyl-substituted benzoate.

Introduction of the Hydroxymethyl Group on Piperidine

The hydroxymethyl group on the piperidine nitrogen is typically introduced via selective functional group transformations such as:

  • Hydroxymethylation of the piperidine ring using formaldehyde or related reagents under controlled conditions.
  • Protection and deprotection strategies may be employed to achieve selective substitution without affecting other functional groups.

One example from related piperidine chemistry involves the synthesis of piperidinoethoxy derivatives via acylation and subsequent functional group manipulation using reagents like thionyl chloride and dimethylformamide in solvents such as 1,2-dichloroethane under reflux conditions.

Parameter Details
Reagents Thionyl chloride, dimethylformamide
Solvent 1,2-Dichloroethane
Temperature Reflux for 2 hours
Atmosphere Nitrogen
Work-up Evaporation under vacuum, dissolution in solvent for further reactions

This approach is relevant for preparing acyl chloride intermediates that can be further reacted with piperidine derivatives bearing hydroxymethyl groups.

Summary Table of Preparation Methods

Step Reaction Conditions Key Reagents/Intermediates Yield (%) Notes
Methyl 2-formylbenzoate synthesis Methanol, 20 °C, 24 h 2-Formylbenzoic acid methyl ester ~20 Room temperature esterification and extraction
Piperidine substitution THF, N2 atmosphere, -20 °C to RT, 4 h total Methyl 2-formylbenzoate, benzylic chloride, TDAE Variable Reductive coupling under inert atmosphere
Hydroxymethyl group introduction Reflux in 1,2-dichloroethane, N2 atmosphere Piperidinoethoxy benzoyl chloride, thionyl chloride Not specified Acyl chloride intermediate formation for further functionalization

Research Findings and Considerations

  • The yields for the initial methyl 2-formylbenzoate preparation are relatively modest (~20%), suggesting room for optimization in esterification or purification steps.
  • Use of tetrakis(dimethylamino)ethylene (TDAE) in an inert atmosphere facilitates selective coupling reactions, enhancing the efficiency of piperidine substitution.
  • The hydroxymethylation step often requires careful control of reaction conditions to prevent overreaction or side-product formation, with acyl chloride intermediates being crucial for further derivatization.
  • The overall synthetic route demands rigorous purification techniques such as silica gel chromatography and recrystallization to obtain analytically pure products.
  • No direct preparation method exclusively for Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate was found in a single source; rather, synthesis is inferred from related intermediates and functional group transformations documented in multiple studies.

The preparation of this compound involves multi-step synthetic procedures starting from methyl 2-formylbenzoate, followed by piperidine ring functionalization and hydroxymethyl group introduction. Key methodologies include esterification, reductive coupling under inert atmosphere, and acyl chloride intermediate formation. Yields vary depending on reaction conditions and reagents, with purification steps critical for obtaining high-purity final compounds.

This synthesis demands expertise in handling sensitive reagents, inert atmosphere techniques, and chromatographic purification. The data presented here consolidate diverse sources to provide a professional and authoritative overview of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Methyl 2-Formyl-4-[4-(carboxy)-1-piperidyl]benzoate.

    Reduction: this compound.

    Substitution: Methyl 2-Formyl-4-[4-(alkoxymethyl)-1-piperidyl]benzoate.

Scientific Research Applications

Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidyl ring can interact with receptor sites, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related benzoate esters and piperidine/piperazine derivatives. Key differences lie in substituent groups, molecular weight, and functional group interactions, which influence physicochemical properties and biological activity. Below is a detailed analysis:

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate C₁₆H₁₉NO₄ 2-formyl, 4-(4-hydroxymethylpiperidyl), benzoate ester 289.33 High reactivity (formyl), potential drug intermediate
Methyl 4-(hydroxymethyl)benzoate () C₉H₁₀O₃ 4-hydroxymethyl, benzoate ester 166.17 Simpler structure; used in polymer synthesis or as a linker
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1, ) C₂₉H₂₅N₃O₃ Quinoline-carbonyl, piperazine, benzoate ester 463.53 Anticancer activity (quinoline moiety)

Key Observations

Reactivity and Derivatization Potential: The formyl group in this compound distinguishes it from simpler analogs like Methyl 4-(hydroxymethyl)benzoate. This group enables nucleophilic additions (e.g., Schiff base formation), making it valuable for synthesizing imine-linked prodrugs or metal-organic frameworks . In contrast, compounds like C1–C7 () utilize quinoline-carbonyl-piperazine substituents, which enhance π-π stacking interactions for biological target binding .

Solubility and Bioavailability :

  • The hydroxymethyl-piperidine group in the target compound likely improves water solubility compared to purely aromatic analogs (e.g., C1–C7). However, its bulkier structure may reduce membrane permeability relative to Methyl 4-(hydroxymethyl)benzoate .

Synthetic Methodology: Analogous compounds (e.g., C1–C7 in ) are synthesized via piperazine/quinoline coupling followed by crystallization in ethyl acetate, yielding high-purity solids. Similar methods may apply to the target compound, though the formyl group necessitates careful handling to avoid oxidation .

Table 2: Hypothetical Physicochemical Properties (Inferred)

Property This compound Methyl 4-(hydroxymethyl)benzoate Compound C1 ()
LogP (lipophilicity) ~1.8 (moderate) ~1.2 (low) ~3.5 (high)
Aqueous Solubility Moderate (due to hydroxymethyl) High Low
Melting Point ~100–120°C (estimated) 45–50°C >200°C (quinoline derivatives)

Research Findings and Implications

  • The formyl group may enable covalent binding to biological targets, a mechanism less common in non-functionalized analogs .
  • Material Science Applications: The hydroxymethyl and formyl groups suggest utility in crosslinking polymers or designing stimuli-responsive materials, contrasting with the simpler Methyl 4-(hydroxymethyl)benzoate’s role as a monomer .

Biological Activity

Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a piperidine moiety and a benzoate group. The synthesis typically involves the reaction of piperidine derivatives with aromatic aldehydes, followed by esterification processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to interact with various enzymes, potentially acting as an inhibitor. For instance, compounds with similar structures have demonstrated high binding affinities to carbonic anhydrase isozymes, particularly CAIX, which is overexpressed in tumors .
  • Antimicrobial Properties : Some derivatives exhibit significant antibacterial activity against a range of pathogens. The presence of the hydroxymethyl group in the piperidine ring enhances its interaction with bacterial cell membranes .
  • Anti-inflammatory Effects : Research indicates that related compounds may possess anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .

In Vitro Studies

In vitro studies have highlighted the compound's effectiveness against various cancer cell lines. For example, methyl derivatives have shown cytotoxic effects on breast cancer cells, with IC50 values indicating potent activity.

Case Study: Anticancer Activity

A notable study focused on the anticancer properties of this compound analogs. The study reported that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways and the activation of caspases .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
Enzyme InhibitionHigh affinity for CAIX
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine production
AnticancerInduced apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate, and how can reaction conditions be controlled to improve yield?

  • The compound can be synthesized via multi-step pathways involving piperidine derivatives and benzoate ester precursors. Key steps include:

  • Functionalization of the piperidine ring with hydroxymethyl groups under controlled pH and temperature (e.g., using NaBH₄ or LiAlH₄ for reductions) .
  • Coupling reactions between aldehyde-containing intermediates and piperidine moieties, optimized via solvent selection (e.g., DMF or THF) and catalysis (e.g., Pd/C for hydrogenation) .
  • Purification via column chromatography or recrystallization to achieve >95% purity. Monitor intermediates using TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • 1H/13C NMR confirms the presence of the formyl group (δ ~9.8–10.2 ppm) and hydroxymethyl-piperidyl moiety (δ ~3.0–4.0 ppm).
  • Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies ester carbonyl stretches (~1700 cm⁻¹).
  • Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities. Use deuterated solvents for clarity and repeat analyses under standardized conditions .

Q. What are the common chemical reactions involving the formyl and hydroxymethyl groups in this compound?

  • The formyl group undergoes nucleophilic additions (e.g., Grignard reactions) or condensation reactions (e.g., Schiff base formation with amines).
  • The hydroxymethyl group can be oxidized to a carboxylic acid (e.g., with KMnO₄) or participate in etherification/acylation.
  • Protect reactive groups (e.g., using Boc for amines) during multi-step syntheses to avoid side reactions .

Advanced Research Questions

Q. How can computational chemistry tools predict the compound’s reactivity and binding interactions with biological targets?

  • Density Functional Theory (DFT) calculates bond dissociation energies and transition states for reaction mechanisms (e.g., aldehyde reactivity).
  • Molecular docking (AutoDock, Schrödinger) models interactions with enzymes or receptors, focusing on hydrogen bonding (hydroxymethyl) and hydrophobic contacts (piperidine ring). Validate predictions with SPR or ITC binding assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Meta-analysis of literature to identify variables (e.g., assay conditions, cell lines). For example:

  • Discrepancies in IC₅₀ values may stem from differences in cell permeability or metabolic stability.
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities under standardized buffer conditions (pH 7.4, 25°C) .
    • Structure-activity relationship (SAR) studies systematically modify substituents (e.g., replacing formyl with acetyl) to isolate pharmacophores .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the compound’s stereochemistry and solid-state packing?

  • Grow crystals via slow evaporation (solvent: MeOH/EtOAc).
  • Use SHELXL for refinement, focusing on piperidine ring conformation and intermolecular hydrogen bonds (e.g., between hydroxymethyl and ester groups).
  • Analyze Hirshfeld surfaces to quantify non-covalent interactions influencing crystallinity .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers, heat (40–60°C), and UV light. Monitor degradation products via LC-MS.
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using UPLC-PDA.
  • Key degradation pathways include ester hydrolysis (pH-dependent) and aldehyde oxidation .

Methodological Tables

Table 1: Key Synthetic Parameters for Piperidine Functionalization

StepConditionsYield Optimization Tips
HydroxymethylationNaBH₄, MeOH, 0°C → RT, 12 hrsUse anhydrous solvents to prevent borohydride decomposition
Aldehyde CouplingPd/C, H₂ (1 atm), EtOH, 50°CPre-purify intermediates to avoid catalyst poisoning

Table 2: Comparison of Analytical Techniques for Structural Validation

TechniqueParameters AnalyzedCommon Pitfalls
¹H NMRChemical shifts, coupling constantsSolvent peaks masking signals
HRMSExact mass, isotopic patternAdduct formation (e.g., Na⁺/K⁺)
SC-XRDBond lengths, angles, packingCrystal twinning or disorder

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